1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- This compound is synthesized through various chemical reactions, including intramolecular cyclization, N-allylation, N-propargyl alkylation, and condensation with arylnitrile oxides, indicating its versatile chemical reactivity (Rahmouni et al., 2014).
Antimicrobial and Anticancer Applications
- Derivatives of this compound have shown promising antimicrobial activity against various strains, suggesting potential applications in developing new antibacterial agents (Hafez et al., 2016).
- There is evidence of anticancer activity in pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting their potential as anticancer agents (Rahmouni et al., 2016).
- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for antitumor activity, showing promising results against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Biological and Pharmacological Investigations
- Studies on isoxazolines and pyrazolo[3,4-d]pyridazines have revealed good antimicrobial, anti-inflammatory, and analgesic activities, expanding the potential pharmacological applications of these compounds (Zaki et al., 2016).
- Research on pyrazolo[3,4-b]pyridine-based heterocycles has demonstrated in vitro antibacterial properties, further underscoring their biomedical significance (Abdel‐Latif et al., 2019).
Exploration of Chemical Reactions and Synthesis
- New polyheterocyclic ring systems derived from related compounds have been synthesized, showcasing the chemical versatility and potential for creating diverse molecular structures (El-Tombary et al., 2013).
- The synthesis of pyrimidine linked pyrazole heterocyclics has been achieved through microwave irradiative cyclocondensation, indicating advanced methods in the synthesis of these compounds (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of action
Indole derivatives, which “1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a part of, are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives can interact with various targets in the body, leading to different effects depending on the specific structure of the derivative .
Biochemical pathways
Indole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
Indole derivatives can have various effects depending on their specific structure and the targets they interact with .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-7-8-18(11-16(15)2)28-22-19(12-25-28)23(30)26(14-24-22)13-21(29)27-10-9-17-5-3-4-6-20(17)27/h3-8,11-12,14H,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXKDKRMXVUUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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